An In-depth Technical Guide to 3-Hydroxy-3-methylbutanal: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydroxy-3-methylbutanal: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hydroxy-3-methylbutanal, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
3-Hydroxy-3-methylbutanal, a β-hydroxy aldehyde, possesses a unique structure featuring both a tertiary hydroxyl group and an aldehyde functional group.[1] This bifunctionality makes it a versatile building block in organic synthesis. The presence of a methyl group on the third carbon atom provides stability to the enolate intermediate, which can enhance the efficiency of certain reactions.[1]
Structure:
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IUPAC Name: 3-hydroxy-3-methylbutanal[2]
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Molecular Formula: C₅H₁₀O₂[2]
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Canonical SMILES: CC(C)(O)CC=O
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InChI Key: FXFBPKDQLDOIRG-UHFFFAOYSA-N[2]
The structural representation of 3-Hydroxy-3-methylbutanal is as follows:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 102.13 g/mol | [2] |
| Monoisotopic Mass | 102.068079557 Da | [2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (LogP) | -0.4 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Experimental Protocols
Synthesis of 3-Hydroxy-3-methylbutanal
3-Hydroxy-3-methylbutanal can be synthesized through several methods, most notably via a crossed aldol (B89426) condensation or through enzymatic reduction.
2.1.1. Crossed Aldol Condensation
This is a classic method for forming carbon-carbon bonds and is a viable route for the synthesis of 3-Hydroxy-3-methylbutanal.[1] The reaction involves the base-catalyzed reaction between acetone (B3395972) and acetaldehyde (B116499). Since both reactants have α-hydrogens, a mixture of products can be expected. To favor the desired crossed-aldol product, reaction conditions must be carefully controlled.
Representative Experimental Protocol (Adapted from similar Aldol Condensations):
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Materials: Acetone, Acetaldehyde, 10% Aqueous Sodium Hydroxide (NaOH), Ethanol, Diethyl Ether, Anhydrous Magnesium Sulfate, Distillation Apparatus.
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Procedure:
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To a cooled (0-5 °C) and stirred solution of acetone in ethanol, slowly add a 10% aqueous solution of sodium hydroxide.
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Maintain the temperature while slowly adding acetaldehyde to the reaction mixture.
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Allow the reaction to stir at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
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Extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by distillation under reduced pressure to obtain 3-Hydroxy-3-methylbutanal.
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Logical Workflow for Aldol Condensation:
Caption: Aldol condensation workflow for 3-Hydroxy-3-methylbutanal synthesis.
2.1.2. Enzymatic Synthesis
A biocatalytic approach involves the enzymatic reduction of 3-hydroxyisovalerate.[1] This method offers high selectivity under mild reaction conditions and is of interest in metabolic engineering. The reaction is catalyzed by a Carboxylic Acid Reductase (CAR) and often requires the co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp in a microbial host such as E. coli.[1]
Experimental Protocol Outline:
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Enzyme and Host: Carboxylic Acid Reductase (CAR) and a phosphopantetheinyl transferase (e.g., Sfp) co-expressed in E. coli.
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Substrate: 3-Hydroxyisovalerate.
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Procedure:
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Cultivate the recombinant E. coli strain expressing CAR and Sfp.
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Induce protein expression.
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Harvest the cells and prepare either whole-cell catalysts or cell-free extracts.
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Incubate the catalyst with 3-hydroxyisovalerate in a suitable buffer containing necessary cofactors (ATP and NADPH).
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Monitor the reaction for the formation of 3-Hydroxy-3-methylbutanal using techniques like GC-MS or HPLC.
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Extract and purify the product from the reaction mixture.
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Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, the aldehyde proton, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the two methyl carbons, the methylene carbon, the carbon bearing the hydroxyl group, and the carbonyl carbon of the aldehyde. |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretching of the alkyl groups, and a strong C=O stretching absorption for the aldehyde (around 1725-1705 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Signaling Pathways and Biological Relevance
3-Hydroxy-3-methylbutanal has been identified as an intermediate in engineered biosynthetic pathways.[1] A key example is its production from 3-hydroxyisovalerate through the action of a Carboxylic Acid Reductase (CAR). This pathway is of interest for the biotechnological production of valuable chemicals.
Biosynthetic Pathway of 3-Hydroxy-3-methylbutanal:
Caption: Enzymatic reduction of 3-hydroxyisovalerate to 3-Hydroxy-3-methylbutanal.
